4-Nitrocinnamonitrile

説明

Synthesis Analysis

4-Nitrocinnamonitrile and its derivatives are synthesized through multiple approaches, emphasizing the versatility of nitro and nitrile groups in facilitating chemical reactions. For instance, derivatives of 4-nitrophenylacrylonitrile consisting of a carbazole moiety have been synthesized to explore their gelation-induced emission enhancement properties. These derivatives demonstrate the critical role of the nitro group in enhancing intermolecular interactions, crucial for gel formation in organic solvents (Xue et al., 2014). Furthermore, alkynylation and cyanation of alkenes using the diverse properties of a nitro group have been explored to produce α,β-difunctionalized alkenes, showcasing the chemical versatility of nitrocinnamates (Asahara et al., 2018).

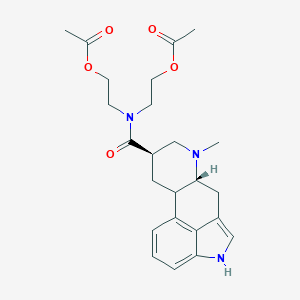

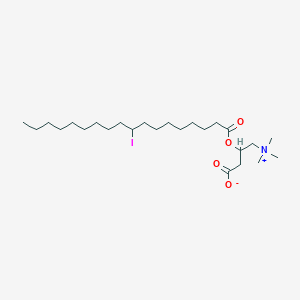

Molecular Structure Analysis

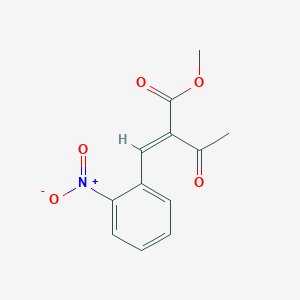

The molecular structure of 4-Nitrocinnamonitrile and its derivatives has been elucidated through various analytical techniques. X-ray diffraction studies, for instance, have been instrumental in understanding the self-assembly and molecular stacking behavior of these compounds. Such analyses reveal that the large dipole moments, attributed to the electron-withdrawing nitro groups, facilitate anti-parallel molecular stacking and the formation of one-dimensional nanofibers in gel phases, highlighting the molecular intricacies that govern the physical properties of these compounds (Xue et al., 2014).

Chemical Reactions and Properties

4-Nitrocinnamonitrile undergoes a variety of chemical reactions, demonstrating its reactivity and functional utility in synthetic chemistry. Its ability to participate in Michael addition reactions, and its role in the synthesis of energetically competent compounds, are notable. For example, β-nitrostyrenes serve as scaffolds for producing α,β-difunctionalized alkenes, underlining the compound's significance in creating structurally diverse molecules (Asahara et al., 2018).

Physical Properties Analysis

The physical properties of 4-Nitrocinnamonitrile derivatives, such as gelation abilities and emission properties, are significantly influenced by their molecular structure. The presence of the nitro group alongside other functional groups plays a pivotal role in enhancing these properties. For instance, certain derivatives can gelatinize organic solvents, and this gelation process is accompanied by emission enhancement, showcasing the compound's potential in material science applications (Xue et al., 2014).

Chemical Properties Analysis

The chemical properties of 4-Nitrocinnamonitrile are characterized by its reactivity towards various nucleophiles and its participation in diverse chemical reactions. The compound's ability to undergo transformations such as alkynylation, cyanation, and participation in the synthesis of high-nitrogen energetic compounds, underscores its utility in organic synthesis and materials chemistry (Asahara et al., 2018).

科学的研究の応用

-

Catalytic Reduction of Nitrophenol

- Field : Nanotechnology and Catalysis

- Application : The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . This process is used to test the efficiency of various synthesized catalytic nanostructured materials .

- Method : The method involves the synthesis of various nanostructured materials and their use as catalysts for the reduction of nitrophenol in the presence of reducing agents . The reaction is monitored using UV–visible spectroscopic techniques, allowing for easy measurement of kinetic parameters .

- Results : The results of these experiments contribute to our understanding of the size and structure-dependent catalytic activity, the structural chemistry of the active nanoparticles, the reconstruction of nanoparticle surfaces, and the functions of diffusion in controlling catalytic activity .

-

Conversion of Nitroaniline

- Field : Industrial Chemistry

- Application : The conversion of 4-nitroaniline (4-NA) into p-phenylenediamine (4-PDA) is an industrially useful process that has been extensively exploited in academic research . It is an exemplary reaction for investigating the catalytic potential of newly engineered nanocatalytic systems .

- Method : The specific method of conversion is not detailed in the source, but it typically involves the use of a suitable reducing agent .

- Results : The results of these experiments are used to assess the efficiency of newly engineered nanocatalytic systems .

- Removal of Nitroaniline Pollutants

- Field : Environmental Science

- Application : The removal of nitroaniline (NA), a highly toxic pollutant that has been released into aquatic systems due to unmanaged industrial development, is a critical environmental issue . Various methods for its conversion and removal have been explored .

- Method : One such approach that has attracted tremendous interest over the past few years is the chemical reduction of 4-NA using various different nanocatalytic systems . The academic literature has been confined to case studies involving silver (Ag) and gold (Au) nanoparticles, as these are the two most widely used materials for the synthesis of nanocatalytic assemblies .

- Results : This systematic review summarizes the fundamentals associated with the catalytic degradation of 4-NA, and presents a comprehensive and critical study of the latest modifications used in the synthesis of these catalytic systems .

- Synthesis of Dyes and Pharmaceuticals

- Field : Industrial Chemistry

- Application : Nitroaniline, a compound similar to 4-Nitrocinnamonitrile, is excessively utilized in different industries as a raw material, including the synthesis of dyes and pharmaceutical products .

- Method : The specific method of synthesis is not detailed in the source, but it typically involves various chemical reactions .

- Results : The results of these experiments are used to produce a variety of dyes and pharmaceutical products .

Safety And Hazards

特性

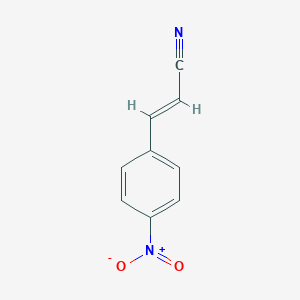

IUPAC Name |

(E)-3-(4-nitrophenyl)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c10-7-1-2-8-3-5-9(6-4-8)11(12)13/h1-6H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLFGEWUHBJJYKR-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitrocinnamonitrile | |

CAS RN |

27892-88-2 | |

| Record name | Cinnamonitrile, p-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027892882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

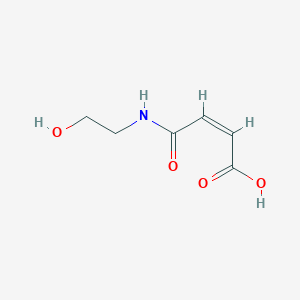

![(Z)-4-[2-(dimethylamino)ethylamino]-4-oxobut-2-enoic acid](/img/structure/B18968.png)

![[4,5-Diacetyloxy-6-[3,4-diacetyloxy-2,5-bis(trityloxymethyl)oxolan-2-yl]oxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B18980.png)